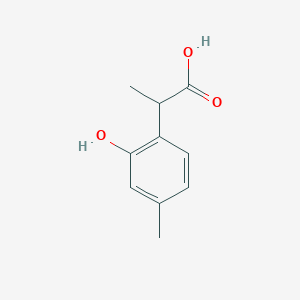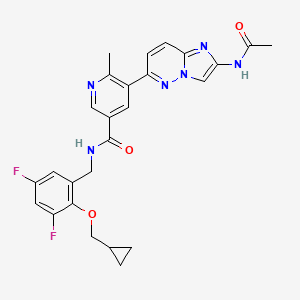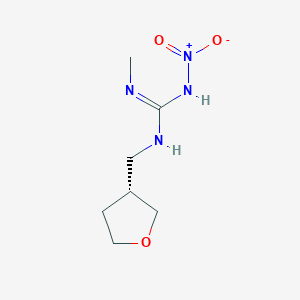
(R)-Dinotefuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Dinotefuran is a neonicotinoid insecticide used to control a wide range of pests. It is known for its high efficacy and low toxicity to mammals. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two mirror-image forms, known as enantiomers. The ®-enantiomer is the active form used in pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dinotefuran involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrofuran ring and the introduction of the nitroguanidine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-Dinotefuran follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-Dinotefuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s activity.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid and a suitable nucleophile or electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-Dinotefuran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stereochemistry of neonicotinoids.
Biology: Investigated for its effects on insect physiology and behavior, as well as its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural settings to control pests and improve crop yields, as well as in urban pest control to manage insect infestations.
Wirkmechanismus
®-Dinotefuran exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal neurotransmission, leading to paralysis and death of the insect. The compound’s high selectivity for insect receptors over mammalian receptors contributes to its low toxicity to mammals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.
Thiamethoxam: A neonicotinoid with a broader spectrum of activity and different environmental persistence.
Clothianidin: Known for its high efficacy and long-lasting effects, but with concerns about its impact on pollinators.
Uniqueness
®-Dinotefuran is unique among neonicotinoids due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its rapid action and low toxicity to non-target organisms make it a valuable tool in integrated pest management programs.
Eigenschaften
Molekularformel |
C7H14N4O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-methyl-1-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
YKBZOVFACRVRJN-ZCFIWIBFSA-N |
Isomerische SMILES |
CN=C(NC[C@H]1CCOC1)N[N+](=O)[O-] |
Kanonische SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


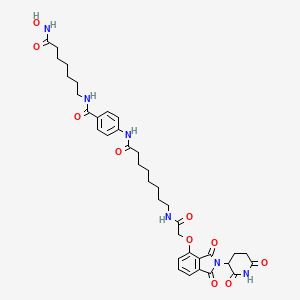




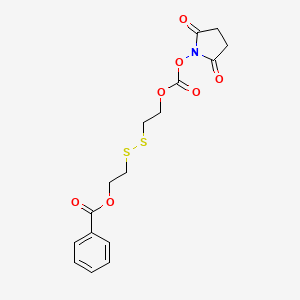


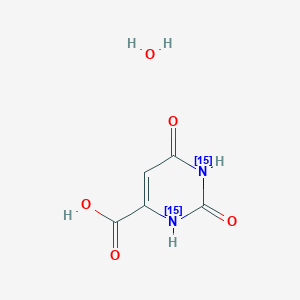
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

